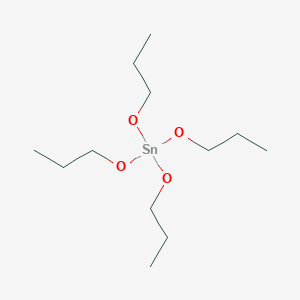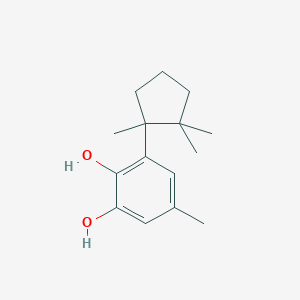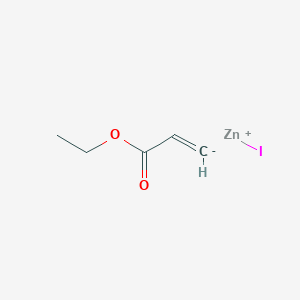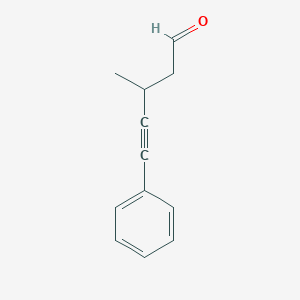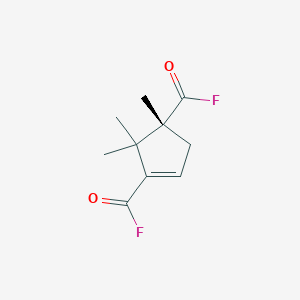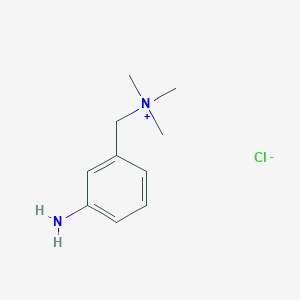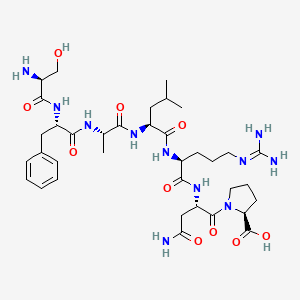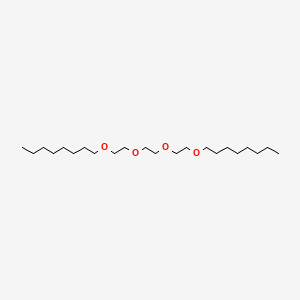![molecular formula C18H22O2Si B14253715 {[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane CAS No. 244091-14-3](/img/structure/B14253715.png)
{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane is an organosilicon compound with the molecular formula C18H22O2Si. This compound is characterized by the presence of a methoxyphenyl group, a phenylethenyl group, and a trimethylsilyl group. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane typically involves the reaction of 4-methoxybenzyl alcohol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate silyl ether, which is then converted to the final product by the addition of phenylacetylene under appropriate conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenylethenyl group can be reduced to form a phenylethyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of {[1-(4-Methoxyphenyl)-2-phenylethyl]oxy}(trimethyl)silane.
Substitution: Formation of this compound derivatives with various substituents.
Aplicaciones Científicas De Investigación
{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the study of biological systems and as a probe for investigating enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, while the phenylethenyl group can undergo conjugation with other aromatic systems. The trimethylsilyl group provides steric protection and enhances the stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
{[1-(4-Methoxyphenyl)vinyl]oxy}(trimethyl)silane): Similar structure but with a vinyl group instead of a phenylethenyl group.
Trimethoxyphenylsilane: Contains three methoxy groups attached to a phenyl ring.
Phenylethynyltrimethylsilane: Contains a phenylethynyl group instead of a phenylethenyl group.
Uniqueness
{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both methoxy and phenylethenyl groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
244091-14-3 |
|---|---|
Fórmula molecular |
C18H22O2Si |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
[1-(4-methoxyphenyl)-2-phenylethenoxy]-trimethylsilane |
InChI |
InChI=1S/C18H22O2Si/c1-19-17-12-10-16(11-13-17)18(20-21(2,3)4)14-15-8-6-5-7-9-15/h5-14H,1-4H3 |
Clave InChI |
MJUNACGOOQYOIO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=CC2=CC=CC=C2)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[(4-bromobut-2-yn-1-yl)oxy]benzene](/img/structure/B14253634.png)
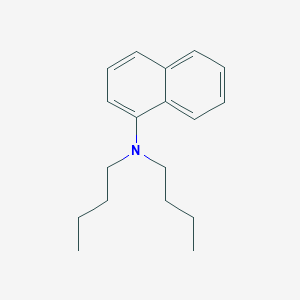
![(1S)-4-Bromo-1-[(1S)-4-bromo-2-(bromomethyl)-1-methoxybutoxy]-2-(bromomethyl)-1-methoxybutane](/img/structure/B14253647.png)
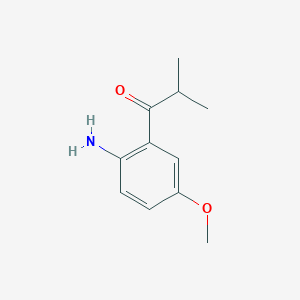

![N-[3,5-Bis(chloromethyl)phenyl]acetamide](/img/structure/B14253658.png)
